Dulcerozine

Duodenal Ulcer Anti-ulcer Drug Screening Animal Model

Dulcerozine (CAS 18694-42-3) is a pyrimidine derivative compound used as a chemical ulcerogen in preclinical research to establish highly reliable and reproducible duodenal ulcer models in rats. Its primary application is in pharmacological studies for the evaluation of anti-ulcer agents and for investigating the pathogenesis of duodenal ulcer disease, as it consistently produces deep or perforating ulcers with a well-defined protocol.

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
CAS No. 18694-42-3
Cat. No. B104709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDulcerozine
CAS18694-42-3
Synonyms4-methoxy-6-(5-methoxy-3-methyl-1H-pyrazol-1-yl)pyrimidine
dulcerozine
Molecular FormulaC10H12N4O2
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)OC)C2=CC(=NC=N2)OC
InChIInChI=1S/C10H12N4O2/c1-7-4-10(16-3)14(13-7)8-5-9(15-2)12-6-11-8/h4-6H,1-3H3
InChIKeyKIJMVZOSUXIDEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dulcerozine (CAS 18694-42-3) Procurement Guide for Preclinical Duodenal Ulcer Research


Dulcerozine (CAS 18694-42-3) is a pyrimidine derivative compound used as a chemical ulcerogen in preclinical research to establish highly reliable and reproducible duodenal ulcer models in rats [1]. Its primary application is in pharmacological studies for the evaluation of anti-ulcer agents and for investigating the pathogenesis of duodenal ulcer disease, as it consistently produces deep or perforating ulcers with a well-defined protocol [2].

1 Duodenal ulcer model induction in rats via single-dose protocol
2 Supports anti-ulcer agent screening and pathogenesis studies
3 Reported consistent deep/perforating ulcer phenotype within 18 h

Why Generic Substitution of Dulcerozine (CAS 18694-42-3) with Other Ulcerogens is Scientifically Unjustified


Other common duodenal ulcerogens like cysteamine and mepirizole are frequently used in preclinical research, but they cannot be simply interchanged with Dulcerozine. The choice of ulcerogen critically impacts the model's characteristics, including the required dose, mechanism of action, lesion pathology, and the time course for ulcer development [1]. Dulcerozine's specific profile, characterized by a well-defined, reproducible dose-response for deep ulcer formation with low early-phase mortality, makes it a distinct tool. Substituting it with a generic alternative without protocol validation would introduce significant scientific variability and confound the interpretation of results, especially in studies evaluating new anti-ulcer compounds [2].

Dulcerozine vs. Cysteamine
Dosing protocol, ulcer time course, and substance P neuropeptide response differ; model endpoints may shift when substituted without validation.
Dulcerozine vs. Mepirizole
Higher acute toxicity and early perforation risk in mepirizole models can confound survival-based endpoints and reduce experimental consistency.
Mechanistic Mismatch
Purely acid-driven ulcerogens do not replicate the dual acid/mucosal blood flow pathophysiology of the Dulcerozine model.

Quantitative Evidence Guide for Dulcerozine (CAS 18694-42-3) Differentiation


Defined and Reproducible Ulcerogenic Potency Profile for Model Consistency

Dulcerozine exhibits a highly reproducible and potent ulcerogenic effect with a defined optimal dose. When administered subcutaneously at 300 mg/kg to 24-hour fasted rats, it consistently produces deep or perforating duodenal ulcers within 18 hours. This contrasts with cysteamine, which often requires a higher or repeated dosing regimen (e.g., 400 mg/kg orally, twice) to achieve similar ulcer severity [1]. The consistency and speed of ulcer formation with a single, well-defined dose of Dulcerozine reduce animal-to-animal variability and streamline experimental protocols.

Model Induction Potency
Head-to-head
300 mg/kg s.c. → deep/perforating ulcers in 18 h vs. Cysteamine 400 mg/kg p.o. ×2
Reported faster, consistent induction supports screening workflow efficiency
24 h fasted male Wistar/Sprague-Dawley rats
Duodenal Ulcer Anti-ulcer Drug Screening Animal Model

Lower Early-Phase Mortality for Enhanced Experimental Success Rate

A critical differentiator for Dulcerozine is its favorable safety margin at the ulcerogenic dose. At the optimal subcutaneous dose of 300 mg/kg, mortality due to general toxicity is excluded for at least the first 48 hours post-administration [1]. This is a key advantage over other ulcerogens like mepirizole, where the ulcerogenic dose of 200-300 mg/kg is associated with a significant perforation rate (25-75%) and potential early lethality, which can confound study results and lead to premature loss of experimental subjects [2].

48 h Survival Rate
Cross-study comparable
0% mortality at 300 mg/kg s.c.
Supports model-safety endpoint monitoring; lower early subject loss vs. mepirizole
Mepirizole shows 25–75% perforation rate at 200–300 mg/kg
Duodenal Ulcer In Vivo Toxicology Animal Model

Distinct Dual Mechanism Involving Gastric Hypersecretion and Reduced Mucosal Blood Flow

Dulcerozine's mechanism is not solely based on gastric acid stimulation. Studies show that while it significantly increases gastric acid secretion, this effect alone is insufficient to produce ulcers, as evidenced by the absence of ulcers in pylorus-ligated rats. The ulcerogenic property is attributed to a dual mechanism: a significant increase in gastric acid secretion combined with a decrease in duodenal mucosal blood flow [1]. This is a more complex, multi-factorial pathogenesis compared to the predominantly acid-driven models induced by some other agents, offering a more nuanced and clinically relevant model for testing potential therapeutic interventions.

Ulcerogenesis Mechanism
Class-level inference
Dual pathway: ↑ gastric acid + ↓ mucosal blood flow
Enables multi-factorial pathogenesis research; context differs from acid-only models
Confirmed in pylorus-ligated rat model
Duodenal Ulcer Pathogenesis Gastroenterology

Distinct Neuropeptide Profile in Ulcerogenesis Versus Cysteamine

The role of duodenal substance P (SP) differs between ulcerogens. While both dulcerozine and cysteamine induce duodenal ulcers, the correlation between lesion severity and duodenal SP-like immunoreactivity (SP-li) is different. In dulcerozine-induced ulcers, the degree of lesions is not inversely correlated with SP-li levels, whereas in cysteamine-induced ulcers, there is a clear inverse correlation [1]. This indicates that dulcerozine and cysteamine induce ulceration through distinct neurogenic and inflammatory pathways, making the models non-interchangeable for studies focused on neuropeptide modulation.

Substance P Response
Direct head-to-head
No inverse correlation SP-li vs. lesion severity (unlike cysteamine)
Supports neuropeptide research without SP pathway confounding
Cysteamine shows inverse SP-li correlation
Duodenal Ulcer Neuropeptides Pathogenesis

Optimal Research and Industrial Application Scenarios for Dulcerozine (CAS 18694-42-3)


High-Throughput Screening of Anti-Ulcer Drug Candidates

Dulcerozine's well-defined and reproducible ulcer model at a single subcutaneous dose of 300 mg/kg with 100% survival within 48 hours makes it an ideal tool for high-throughput screening of new anti-ulcer compounds. This protocol minimizes animal-to-animal variability and ensures a consistent disease phenotype, allowing for robust statistical comparison of drug efficacy across large compound libraries [1].

Mechanistic Studies of Duodenal Mucosal Blood Flow

Given its unique dual mechanism of action—increased gastric acid secretion combined with decreased duodenal mucosal blood flow—Dulcerozine is the ulcerogen of choice for studies investigating the role of mucosal blood flow in duodenal ulcer pathogenesis and for evaluating the efficacy of cytoprotective agents that may improve mucosal defense mechanisms [2].

Validation of Therapeutic Candidates Targeting Complex Pathophysiology

For research programs developing anti-ulcer drugs with novel mechanisms of action beyond acid suppression (e.g., agents that modulate blood flow, enhance mucosal healing, or target inflammation), Dulcerozine provides a more complex and clinically relevant animal model compared to purely acid-driven ulcerogens like mepirizole. This allows for a more thorough assessment of a drug's multifaceted therapeutic potential [3].

Neuropeptide Research Where Substance P Pathways Are Not the Focus

For studies investigating the role of neuropeptides in ulcerogenesis other than substance P, Dulcerozine is a more appropriate model than cysteamine. The lack of a direct inverse correlation between SP-li and ulcer severity in Dulcerozine-induced ulcers means that the model is less confounded by primary changes in SP levels, making it a cleaner system for evaluating other neurogenic and inflammatory pathways [4].

Application
Selection Property
Validation Focus
High-throughput anti-ulcer compound screening
Consistent single-dose model induction protocol
Lesion severity scoring and drug response comparison
Duodenal mucosal blood flow research
Dual mechanism (acid hypersecretion + blood flow reduction)
Mucosal blood flow measurement and cytoprotective agent assessment
Multi-factorial anti-ulcer agent profiling
Complex pathophysiological model context
Non-acid-suppression endpoint evaluation
Neuropeptide research (non-SP pathways)
SP-independent ulcerogenesis model
Other neurogenic/inflammatory pathway assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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